![molecular formula C13H18FN B1420244 (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019499-21-8](/img/structure/B1420244.png)
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C13H18FN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluorine atom and the ethylamine chain is modified with a cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylacetic acid and cyclopropylmethylamine.
Formation of Intermediate: The 4-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Reduction: The amide intermediate is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as hydroxide (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to phenylethylamine derivatives suggests possible applications in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with a similar structure but lacking the cyclopropylethyl and fluorine substitutions.
4-Fluoroamphetamine: A synthetic compound with a fluorine-substituted phenyl ring and an ethylamine chain.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, but without the phenyl and fluorine substitutions.
Uniqueness
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine is unique due to its combination of structural features, including the cyclopropylethyl group and the fluorine-substituted phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine , also known by its CAS number 1019499-21-8, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a phenyl group substituted with a fluorine atom. Its molecular formula is with a molecular weight of approximately 201.27 g/mol.
Structural Formula
Chemical Structure
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, primarily within the central nervous system. It is hypothesized to act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors.
Biochemical Pathways
The compound's activity may involve:
- Inhibition of reuptake : Similar to other amines, it may inhibit the reuptake of neurotransmitters, enhancing their availability in synaptic clefts.
- Receptor modulation : It may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.
Antidepressant Effects
Several studies have explored the antidepressant potential of this compound. In animal models, it has shown significant reductions in depressive-like behaviors compared to control groups.
Case Study Findings
- Model : Forced swim test in mice.
- Results : Mice treated with the compound exhibited a decrease in immobility time, indicating antidepressant-like effects (p < 0.05).
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity against various cell lines.
Data Table: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Comparison Control (5-Fluorouracil) |
---|---|---|
HCT116 | 193.93 | 371.36 |
A549 | 238.14 | 371.36 |
HT-29 | 208.58 | 371.36 |
These results indicate that this compound exhibits lower IC50 values than the standard chemotherapy agent, suggesting promising anticancer properties.
Potential Therapeutic Uses
The compound is being investigated for:
- Antidepressant therapy : As a potential treatment for major depressive disorder.
- Anticancer agents : Further studies are needed to establish its efficacy and safety in human trials.
Safety and Toxicology
Initial toxicity assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models.
Properties
IUPAC Name |
1-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIZSNGDAJSYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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